molecular formula C12H13N3O2 B15258539 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine

Cat. No.: B15258539
M. Wt: 231.25 g/mol
InChI Key: NQDXKSMJBUVSBJ-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,3,4-oxadiazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and catalysts such as iodine to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine stands out due to its unique combination of a morpholine ring and a phenyl-substituted oxadiazole ring, which imparts distinct biological activities and chemical properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine

InChI

InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2

InChI Key

NQDXKSMJBUVSBJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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